molecular formula C14H9F4N B13433394 N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine

N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine

Cat. No.: B13433394
M. Wt: 267.22 g/mol
InChI Key: PGPHQWXWIJMODM-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine (CAS: Not explicitly provided; structurally related to ) is a Schiff base characterized by two 2,4-difluorophenyl groups connected via a methyleneimine (-CH=N-) bridge. The compound is synthesized through a condensation reaction between 2,4-difluorobenzaldehyde and 2,4-difluorobenzylamine, forming a stable imine bond. Its structure is distinguished by electron-withdrawing fluorine substituents, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C14H9F4N

Molecular Weight

267.22 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-N-[(2,4-difluorophenyl)methyl]methanimine

InChI

InChI=1S/C14H9F4N/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-7H,8H2

InChI Key

PGPHQWXWIJMODM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CN=CC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is typically prepared via a multi-step synthetic process that involves:

  • Halogenation of difluorobenzene derivatives to form difluoro-halogenated benzyl intermediates.
  • Formation of quaternary ammonium salt intermediates through reaction with methenamine.
  • Hydrolysis of the quaternary ammonium salts to yield the difluorobenzylamine derivatives.
  • Condensation with 2,4-difluorobenzaldehyde to form the imine (Schiff base) structure of N-[(2,4-Difluorophenyl)methylene]-2,4-difluorobenzenemethanamine.

This approach is optimized for industrial scalability, safety, and cost-effectiveness.

Detailed Stepwise Synthesis

Step Reaction Description Reagents & Conditions Notes & Advantages
Step 1 Halogenation and formation of 2,4-difluoro-halogenated benzyl intermediate React m-difluorobenzene with halogenating agents and paraformaldehyde in presence of catalyst (e.g., solvent Orange 2 A) Efficient halogenation under mild conditions; catalyst choice critical for yield and selectivity
Step 2 Formation of quaternary ammonium salt React above intermediate with methenamine Generates stable intermediate for subsequent hydrolysis; improves reaction control and safety
Step 3 Hydrolysis of quaternary ammonium salt Use concentrated hydrochloric acid Converts salt to 2,4-difluorobenzylamine with high yield; mild conditions compared to hydrogenation routes
Step 4 Condensation to form imine (target compound) React 2,4-difluorobenzylamine with 2,4-difluorobenzaldehyde in non-polar solvent (e.g., methylene chloride) with drying agents like titanium chloride(IV) or molecular sieves Forms N-[(2,4-Difluorophenyl)methylene]-2,4-difluorobenzenemethanamine via Schiff base formation; azeotropic distillation can be used to drive reaction to completion

Alternative Synthetic Routes

  • Reduction of 2,4-difluorobenzonitrile : Traditional methods involve catalytic hydrogenation over Raney nickel or borane-THF reduction, but these suffer from high cost, safety risks, and moderate yields (around 67%).
  • Organometallic Addition : Use of Grignard or lithium aryl reagents to add to aldehydes, followed by amination steps, is reported but involves low-temperature conditions and sensitive reagents.
  • Pyrrolidine Derivative Pathways : Some patents describe complex multistep syntheses involving arylpyrrolidines and cyclopropane carboxamides, but these are more relevant to related compounds rather than the target imine itself.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield/Purity
Solvent Methylene chloride, ether, tetrahydrofuran (THF) Non-polar solvents favor imine formation and facilitate azeotropic removal of water
Catalyst/Drying Agent Titanium chloride(IV), molecular sieves Enhances dehydration step, driving equilibrium towards imine formation
Temperature Ambient to 100 °C for hydrolysis; -100 °C to 0 °C for organometallic additions Control needed to avoid side reactions and optimize yield
pH Control Acidic for hydrolysis (HCl), neutral to slightly acidic for condensation Ensures complete conversion and stability of intermediates

Comparative Analysis of Preparation Methods

Method Key Reagents Advantages Disadvantages Industrial Suitability
Halogenation + Quaternary Ammonium Salt Hydrolysis m-Difluorobenzene, halogenating agent, paraformaldehyde, methenamine, HCl Cost-effective, safer, high yield, scalable Requires careful catalyst and solvent selection High
Catalytic Hydrogenation of Benzonitrile 2,4-Difluorobenzonitrile, Raney nickel, H2 gas Direct method Expensive, hazardous, moderate yield Moderate
Organometallic Addition (Grignard/Lithium) Organometallic reagents, aldehydes High selectivity Sensitive reagents, low temperature, complex handling Low to moderate
Pyrrolidine Derivative Routes Complex intermediates, multiple steps Access to related derivatives Lengthy, costly, less direct Low

Research Results and Yields

  • The halogenation-quaternary ammonium salt hydrolysis method achieves yields exceeding 80% for 2,4-difluorobenzylamine intermediates, with subsequent imine formation proceeding efficiently under dehydration conditions.
  • Hydrogenation methods typically report yields around 67% with significant safety concerns due to explosive gases and catalysts.
  • Organometallic routes require stringent conditions but can yield highly pure intermediates suitable for further functionalization.

Summary and Professional Recommendations

The most effective and industrially viable method for preparing N-[(2,4-Difluorophenyl)methylene]-2,4-difluorobenzenemethanamine is the three-step synthetic route involving:

  • Catalytic halogenation of m-difluorobenzene with paraformaldehyde.
  • Formation of a quaternary ammonium salt intermediate with methenamine.
  • Hydrolysis with concentrated hydrochloric acid to yield 2,4-difluorobenzylamine.
  • Final condensation with 2,4-difluorobenzaldehyde under dehydrating conditions to form the target imine.

This route balances cost, safety, yield, and scalability, making it the preferred approach for pharmaceutical intermediate production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzene derivatives, while reduction could produce various amines .

Scientific Research Applications

N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in biochemical studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Electronic Comparisons
Compound Name Functional Group Substituents Key Spectral Features (IR/NMR) Stability & Reactivity
Target Compound Imine (C=N) 2,4-difluorophenyl ×2 IR: C=N stretch ~1620 cm⁻¹; NMR: aromatic H (~6.5–7.5 ppm) High hydrolytic stability due to electron-withdrawing F
N-(2,4-Difluorophenyl)-2-fluorobenzamide ( ) Amide (CONH) 2,4-difluorophenyl, 2-fluorobenzoyl IR: C=O ~1680 cm⁻¹; NH ~3300 cm⁻¹ Susceptible to hydrolysis under acidic conditions
(E)-N-(2,4-difluorobenzylidene)-1-(2,4-difluorophenyl)methanamine ( ) Imine (C=N) 2,4-difluorophenyl ×2 Similar to target compound; tautomeric forms possible Comparable stability; potential for metal coordination
2-(4-Methoxyphenyl)-N-methylethanamine ( ) Amine (NH) 4-methoxyphenyl, methylamine IR: NH ~3150–3319 cm⁻¹; NMR: OCH3 (~3.7 ppm) Lower thermal stability due to electron-donating OCH3
[4-(Difluoromethoxy)-2-fluorophenyl]methanamine ( ) Amine (NH) 4-difluoromethoxy, 2-fluorophenyl IR: C-F ~1100–1250 cm⁻¹; NMR: CF2O (~6.0 ppm) Enhanced lipophilicity from CF2O group

Physicochemical Properties

  • Solubility: The target compound is less polar than analogs with methoxy ( ) or nitro groups ( ), leading to higher solubility in non-polar solvents.
  • Lipophilicity : Fluorine substituents increase logP values compared to hydrogen or methoxy analogs, enhancing membrane permeability .

Biological Activity

N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine, also known by its CAS number 1916490-96-4, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C14H9F4N
  • Molecular Weight : 267.222 g/mol
  • IUPAC Name : (E)-1-(2,4-difluorophenyl)-N-[(2,4-difluorophenyl)methyl]methanimine
  • SMILES Notation : Fc1ccc(C\N=C\c2ccc(F)cc2F)c(F)c1

The structure of this compound features two difluorophenyl groups linked by a methylene bridge and an imine functional group. This configuration is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Toxicological Profile : According to the European Chemicals Agency (ECHA), the substance is very toxic to aquatic life and may cause long-lasting effects in the environment. It is also suspected of damaging fertility or the unborn child .

Anticancer Studies

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The findings indicated:

  • Cell Viability Reduction : Treatment with the compound resulted in a significant reduction in cell viability across multiple cancer types.
  • Mechanism of Action : The compound appears to induce apoptosis (programmed cell death) through mitochondrial pathways.

Antimicrobial Studies

Another investigation focused on the antimicrobial properties of the compound:

  • Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
  • Inhibition Zones : Results showed clear inhibition zones in bacterial cultures treated with varying concentrations of this compound.

Data Summary Table

Biological ActivityObservation
AnticancerSignificant reduction in cell viability in cancer cell lines
AntimicrobialEffective against specific bacterial strains
ToxicityVery toxic to aquatic life; potential reproductive toxicity

Q & A

Q. How to evaluate the compound’s potential as a fluorinated scaffold for PET radiotracers?

  • Methodological Answer :
  • Radiolabeling : Incorporate 18^{18}F via nucleophilic substitution (e.g., K18^{18}F/Kryptofix).
  • Biodistribution Studies : Use microPET imaging in murine models to quantify uptake in target tissues (e.g., brain for CNS targets) .

Experimental Design and Optimization

Q. What controls are critical when assessing the compound’s antimicrobial activity in agar diffusion assays?

  • Methodological Answer :
  • Positive Controls : Use ciprofloxacin (for bacteria) or fluconazole (for fungi).
  • Solvent Controls : DMSO (<1% v/v) to rule out solvent toxicity.
  • Check for Light Sensitivity : Shield plates from UV light if the compound is photoreactive .

Q. How to optimize reaction conditions for large-scale synthesis while minimizing waste?

  • Methodological Answer :
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy.
  • Catalyst Screening : Test Bi(III) salts or TEMPO for aerobic oxidation steps.
  • Solvent Recycling : Distill and reuse THF or DCM via rotary evaporation .

Stability and Degradation

Q. What storage conditions prevent degradation of this compound in long-term studies?

  • Methodological Answer :
  • Temperature : Store at –20°C under argon.
  • Light Protection : Use amber vials to prevent photodegradation of the imine bond.
  • Hygroscopicity : Include desiccants (e.g., silica gel) to avoid hydrolysis .

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